molecular formula C21H15ClN2O4 B5171961 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide

Cat. No. B5171961
M. Wt: 394.8 g/mol
InChI Key: HVSMCUWONYICPL-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide, also known as BM-17, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has also been found to enhance the efficacy of chemotherapy drugs and to protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic properties. However, there are also limitations to its use, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide, including the optimization of its synthesis method, the investigation of its potential therapeutic properties in other disease models, and the elucidation of its mechanism of action. Additionally, the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties in cancer treatment, neuroprotection, and anti-inflammatory effects. While the mechanism of action is not fully understood, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects that make it a promising candidate for further study. The future directions for the study of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide include the optimization of its synthesis method, the investigation of its potential therapeutic properties in other disease models, and the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide derivatives with improved solubility and bioavailability.

Synthesis Methods

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide can be synthesized through several methods, including the reaction of 5-chloro-2-aminobenzoxazole with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the cytotoxic effects of chemotherapy drugs. In neuroprotection, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been found to protect neurons from damage caused by oxidative stress and inflammation. In anti-inflammatory effects, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(26)23-14-5-8-18(25)16(11-14)21-24-17-10-13(22)4-9-19(17)28-21/h2-11,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSMCUWONYICPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide

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